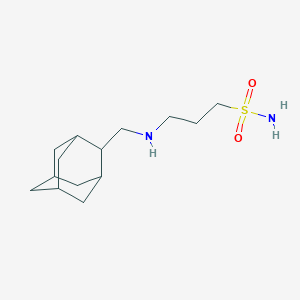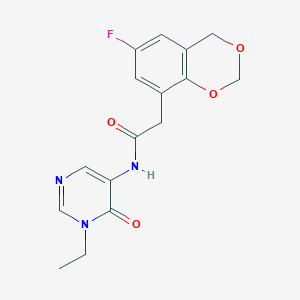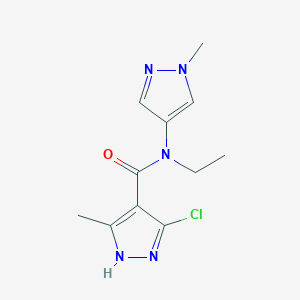![molecular formula C12H16N2O3 B7438004 N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7438004.png)
N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide, commonly known as HET0016, is a pyridine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. HET0016 is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, which is involved in the regulation of various physiological and pathological processes.
Mecanismo De Acción
HET0016 is a potent and selective inhibitor of N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide synthesis. This compound is a biologically active lipid mediator that plays a role in the regulation of various physiological and pathological processes, including blood pressure regulation, vascular tone, and angiogenesis. HET0016 inhibits the enzymatic activity of cytochrome P450 4A (CYP4A), which is responsible for the synthesis of this compound. By inhibiting this compound synthesis, HET0016 modulates the activity of various signaling pathways, including the renin-angiotensin-aldosterone system (RAAS) and the endothelin system.
Biochemical and physiological effects:
HET0016 has been shown to have various biochemical and physiological effects. It has been shown to reduce blood pressure, improve pulmonary function, and inhibit tumor growth. HET0016 has also been shown to inhibit endothelial cell migration and proliferation and smooth muscle cell proliferation. HET0016 has been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor, VEGFR2. HET0016 has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HET0016 has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide synthesis inhibition. This allows for specific targeting of the this compound pathway and minimizes off-target effects. Another advantage is its ability to inhibit various pathological processes, including inflammation, angiogenesis, and tumor growth. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, as it has been shown to cause liver damage in some animal models.
Direcciones Futuras
There are several future directions for the study of HET0016. One direction is the development of more potent and selective inhibitors of N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide synthesis. Another direction is the investigation of the role of HET0016 in other pathological processes, such as neurodegenerative diseases and diabetes. Additionally, the combination of HET0016 with other therapies, such as chemotherapy or radiation therapy, could be explored for its potential synergistic effects. Finally, the development of more effective delivery systems for HET0016 could improve its therapeutic potential.
Métodos De Síntesis
The synthesis of HET0016 involves several steps, including the preparation of the starting materials and the reaction of those materials to form the final product. The synthesis of HET0016 was first reported by Roman et al. in 2005. The starting materials, 2-(2-chloroethoxy)ethanol and 5-methyl-4-oxo-1H-pyridine-3-carboxylic acid, were reacted with cyclopropylamine to form the intermediate, N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide. The intermediate was then purified by column chromatography to obtain the final product, HET0016.
Aplicaciones Científicas De Investigación
HET0016 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. HET0016 has been studied in animal models of hypertension, pulmonary hypertension, stroke, and cancer. In these studies, HET0016 has been shown to reduce blood pressure, improve pulmonary function, and inhibit tumor growth. HET0016 has also been studied in vitro for its effects on endothelial cells, smooth muscle cells, and cancer cells.
Propiedades
IUPAC Name |
N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8-6-13-7-9(10(8)16)11(17)14-12(2-3-12)4-5-15/h6-7,15H,2-5H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYCNKIVXXZGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C(C1=O)C(=O)NC2(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxy-5-methylpyridin-3-yl)-3-[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]urea](/img/structure/B7437922.png)



![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B7437957.png)
![2-[[(4,4,4-Trifluoro-3,3-dimethylbutanoyl)amino]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7437965.png)
![N-[(3-methylimidazol-4-yl)methyl]-4-(1-methylpiperidin-3-yl)piperazine-1-carboxamide](/img/structure/B7437972.png)
![2-Methyl-4-[2-(oxan-4-yloxymethyl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B7437978.png)
![1-[8-fluoro-3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-one](/img/structure/B7437982.png)
![2,2,2-trifluoroethyl N-[2-[8-fluoro-3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]-2-oxoethyl]carbamate](/img/structure/B7438002.png)
![tert-butyl N-[1-[(5-ethyl-1,2-oxazole-3-carbonyl)amino]spiro[3.3]heptan-3-yl]carbamate](/img/structure/B7438003.png)
![4-[[[(1S,3R)-2,2-difluoro-3-methylcyclopropanecarbonyl]amino]methyl]oxane-4-carboxamide](/img/structure/B7438012.png)

